REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:9])=[C:6]([CH3:8])[CH:7]=1.C1C(=O)N([Br:17])C(=O)C1>C(Cl)(Cl)(Cl)Cl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:9])=[C:6]([CH:7]=1)[CH2:8][Br:17]
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Name
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|
Quantity
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15 g
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Type
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reactant
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Smiles
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BrC=1C=CC(=C(C1)C)F
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Name
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Quantity
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14.2 g
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Type
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reactant
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Smiles
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C1CC(=O)N(C1=O)Br
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Name
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Quantity
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150 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)(Cl)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The resulting reaction solution
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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under reflux with the starting material
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Type
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CUSTOM
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Details
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being completely consumed within 2 hr
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Duration
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2 h
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Type
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CUSTOM
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Details
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CCl4 was removed under reduced pressure
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Type
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ADDITION
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Details
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the residue was diluted
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Type
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DISSOLUTION
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Details
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dissolved in ether
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Type
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WASH
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Details
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washed with brine (3×)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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CONCENTRATION
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Details
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concentrated
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Name
|
|
Type
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product
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Smiles
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BrC=1C=CC(=C(CBr)C1)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |